molecular formula C16H7Na3O10S3 B1669890 Pyranine CAS No. 6358-69-6

Pyranine

Cat. No. B1669890
CAS RN: 6358-69-6
M. Wt: 524.4 g/mol
InChI Key: KXXXUIKPSVVSAW-UHFFFAOYSA-K
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Description

Pyranine is a hydrophilic, pH-sensitive fluorescent dye from the group of chemicals known as arylsulfonates . It is soluble in water and has applications as a coloring agent, biological stain, optical detecting reagent, and a pH indicator .


Molecular Structure Analysis

Pyranine has a unique molecular structure that allows it to function as a pH indicator. This is due to its ability to alternate between a basic form and an acidic form . The protonated and deprotonated states of pyranine absorb and emit at different wavelengths, making it easy to focus on a specific state .


Chemical Reactions Analysis

Pyranine undergoes a proton transfer to the solvent in about 90 ps upon photoexcitation at 390 nm . This process is known as excited-state proton transfer (ESPT) and is a key aspect of Pyranine’s functionality as a pH indicator .


Physical And Chemical Properties Analysis

Pyranine is a hydrophilic, pH-sensitive fluorescent dye . Its high quantum yield and extremely sensitive ratiometric fluorescence against pH change make it very favorable for pH sensing applications and development of pH nano/microsensors .

Scientific Research Applications

Fluorescent pH Indicator

Pyranine is widely used as a fluorescent pH indicator due to its emission change within the physiological pH range . Its high quantum yield and sensitive ratiometric fluorescence against pH changes make it ideal for monitoring pH variations in biological and chemical systems.

Temperature and pH Measurements in Microfluidics

In microfluidic devices and living cells, Pyranine serves as a molecular probe for simultaneous pH and temperature measurements . This dual functionality is crucial for understanding the steep variations in concentration and temperature that frequently occur in small fluid compartments.

Biological Staining

As a biological stain, Pyranine is used to visualize and quantify cellular components . It helps in highlighting structures within cells or tissues, making it an essential tool for microscopy and cellular biology research.

Optical Sensor Applications

Pyranine’s properties are beneficial in the development of optical sensors . These sensors can detect various physical and chemical parameters, which are vital for environmental monitoring, medical diagnostics, and industrial process control.

Intracellular Fluid pH Measurement

Researchers utilize Pyranine to measure the pH of intracellular fluid . This application is significant for studying cellular processes that involve pH fluctuations, such as metabolic activities and ion transport mechanisms.

Development of pH Nano-/Microsensors

The compound’s sensitivity to pH changes is exploited in the creation of pH nano-/microsensors . These sensors have applications ranging from environmental sensing to medical diagnostics, where precise pH measurements are necessary.

Coloring Agent

Pyranine also finds use as a coloring agent due to its vibrant green hue . It can be used in various industrial applications where color coding is required for identification or aesthetic purposes.

Photostability Enhancement

When incorporated into silica microparticles, Pyranine can enhance photostability . This is particularly useful in prolonging the life of fluorescent dyes in applications where they are exposed to intense light or radiation.

Mechanism of Action

Target of Action

Pyranine, also known as Solvent Green 7, is a hydrophilic, pH-sensitive fluorescent dye . Its primary target is the proton concentration within lipid vesicles . It is a polyanionic molecule with an ionizable 8-hydroxyl group (pK a = 7.2) dependent on the pH of the surrounding medium .

Mode of Action

Pyranine’s mode of action is based on its pH sensitivity. It can detect changes in proton concentration within lipid vesicles . When the pH changes, the ionizable 8-hydroxyl group in pyranine responds, causing a shift in its fluorescence . This shift can be measured, providing a direct indication of the pH change .

Pharmacokinetics

It’s known that the molecule’s strong negative charge and lack of easily modifiable functional groups make it difficult to use with charged substrates such as silica . Surface modification by pegylated lipids is one of the approaches used to make liposomes long-circulating and passively target the tumor. Pegylation of liposomes helps them to alter the pharmacokinetics of the drug molecule in vivo .

Result of Action

The primary result of pyranine’s action is the detection of pH changes within lipid vesicles . This is achieved through a shift in its fluorescence in response to changes in proton concentration . This makes pyranine a valuable tool in various applications, including as a coloring agent, biological stain, optical detecting reagent, and a pH indicator .

Action Environment

The action of pyranine is influenced by the pH of its environment . Its fluorescence shifts in response to changes in proton concentration, making it a sensitive indicator of pH changes . Additionally, the presence of other acid-base molecules in solution can affect the relationship between rates, pH, and temperature, which is very sensitive . Therefore, the environment plays a crucial role in the efficacy and stability of pyranine’s action.

Safety and Hazards

Pyranine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Recent research has focused on the use of Pyranine for probing different properties of the environment . There is also interest in the possibility of chemically functionalizing the Pyranine molecule to enable its tight tethering to biological membranes . This could allow Pyranine to be used as a fluorescent probe for proton diffusion on the surface of the membrane .

properties

IUPAC Name

trisodium;8-hydroxypyrene-1,3,6-trisulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O10S3.3Na/c17-11-5-12(27(18,19)20)8-3-4-10-14(29(24,25)26)6-13(28(21,22)23)9-2-1-7(11)15(8)16(9)10;;;/h1-6,17H,(H,18,19,20)(H,21,22,23)(H,24,25,26);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXXUIKPSVVSAW-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7Na3O10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041739
Record name C.I. Solvent green 7
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Molecular Weight

524.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Water or Solvent Wet Solid, Solid; Highly soluble in water; [Merck Index] Yellowish or green powder; Soluble in water; [MSDSonline]
Record name 1,3,6-Pyrenetrisulfonic acid, 8-hydroxy-, sodium salt (1:3)
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Record name Pyranine
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Product Name

Pyranine

CAS RN

6358-69-6
Record name D & C Green no. 8
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Record name 1,3,6-Pyrenetrisulfonic acid, 8-hydroxy-, sodium salt (1:3)
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Record name C.I. Solvent green 7
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Record name Trisodium 8-hydroxypyrene-1,3,6-trisulphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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